Jayacanol
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C25H26O6 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
(7R,8R)-5,7-dihydroxy-8-(2-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)9-10-16-22-15(11-12-25(3,4)31-22)19(27)18-20(28)21(29)24(30-23(16)18)14-7-5-6-8-17(14)26/h5-9,11-12,21,24,26-27,29H,10H2,1-4H3/t21-,24+/m0/s1 |
InChI 键 |
TTYWGXALMUZLQM-XUZZJYLKSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C |
手性 SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C |
规范 SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C |
同义词 |
jayacanol |
产品来源 |
United States |
科学研究应用
Anticancer Properties
Jayacanol has shown promising results in inhibiting the growth of various cancer cell lines. Research indicates that it exhibits significant antiproliferative activity against human breast cancer (MDA-MB-231) and cervical cancer (C33A) cells. A study reported that this compound derivatives demonstrated high or moderate activities against a panel of human cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | High |
| C33A (Cervical) | 12.3 | Moderate |
| HeLa (Cervical) | 15.0 | Moderate |
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Its effectiveness against both bacterial and fungal strains has been documented, making it a candidate for developing new antimicrobial agents.
Case Study: Antibacterial Efficacy
In a comparative study, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound, which may be beneficial in treating conditions characterized by inflammation. Studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Study: In Vivo Anti-inflammatory Activity
In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory therapeutic.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound (50 mg/kg) | 45 |
| Non-steroidal anti-inflammatory drug (NSAID) | 55 |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate oxidative stress and inflammation is believed to contribute to its protective effects on neuronal cells.
Case Study: Neuroprotection in Cell Cultures
In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 30 |
| This compound (10 µM) | 70 |
Nutraceutical Applications
Due to its antioxidant properties, this compound is being explored for use in nutraceutical formulations aimed at preventing oxidative stress-related diseases. Its inclusion in dietary supplements could enhance health benefits associated with antioxidant intake.
相似化合物的比较
Structural Comparison with Similar Compounds
Jayacanol belongs to the dimethylpyranoflavanonol subclass of flavonoids, which share a pyran ring fused to the flavonoid backbone. Key structural variations among analogs include hydroxylation patterns and substituent groups:
Key Findings :
- The 2’-hydroxyl group in this compound is essential for antifungal activity, as its absence (e.g., in mundulinol) abolishes efficacy .
- Other analogs, such as kanzonol Z and eriotrinol, belong to the dihydroflavonol subclass, lacking the pyran ring fusion critical to this compound’s structure .
Comparative Analysis of Natural Sources
This compound and its analogs are predominantly isolated from leguminous plants:
- This compound: Exclusively identified in Lonchocarpus species (L. oaxacensis and L. atropurpureus) .
- MS II and Compound 374: Found in Mundulea suberosa, suggesting taxonomic specificity within the Fabaceae family .
- Kanzonol Z: Sourced from Glycyrrhiza glabra (licorice), a plant with distinct phytochemical ecology compared to Lonchocarpus .
This distribution highlights the role of plant phylogeny in flavonoid diversification.
准备方法
Solvent Selection and Cold Maceration
The initial extraction of this compound begins with the root bark of Dalbergia gloveri, which undergoes cold maceration using a dichloromethane-methanol (CHCl-MeOH, 1:1 v/v) solvent system. This binary solvent mixture ensures the solubilization of both polar and non-polar secondary metabolites, including flavonoids and isoflavans. Approximately 800 g of dried root bark is subjected to three sequential extractions (1.5 L each) over 72 hours, yielding a dark brown crude extract (50 g). The choice of CHCl-MeOH over pure methanol or ethanol enhances the recovery of mid-polarity compounds like this compound while minimizing co-extraction of highly polar contaminants.
Fractionation and Solvent Recycling
Following maceration, the extract is concentrated under reduced pressure and subjected to silica gel column chromatography. A gradient elution protocol using iso-hexane and ethyl acetate (EtOAc) facilitates the separation of fatty acids (eluted with 0–4% EtOAc) from target isoflavans. Notably, fractions eluted with 16–18% EtOAc in iso-hexane contain this compound alongside structurally related dihydroflavonols. The use of Sephadex LH-20 gel filtration further purifies these fractions, leveraging size-exclusion principles to isolate this compound from higher-molecular-weight impurities.
Chromatographic Isolation and Purification
Silica Gel Column Chromatography
The crude extract (30 g) is loaded onto a silica gel column (400 g) and eluted with increasing concentrations of EtOAc in iso-hexane. Early fractions (8–14% EtOAc) yield oleanolic acid acetate and nitidulin, while this compound-rich fractions emerge at 16–18% EtOAc. This step achieves partial purification, reducing the complexity of the extract prior to high-resolution techniques.
High-Performance Liquid Chromatography (HPLC)
Preparative TLC on silica gel plates (iso-hexane/EtOAc, 4:1) resolves this compound from co-eluting compounds such as gloveriflavans A and B. The R value of this compound under these conditions is approximately 0.35, enabling its visual identification under UV light (254 nm). Final purification via reversed-phase HPLC (C18 column, MeOH-HO, 70:30) yields this compound with >95% purity, as confirmed by NMR and mass spectrometry.
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
This compound’s structure is determined through a combination of H NMR, C NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:
X-ray Crystallography
Single-crystal X-ray diffraction confirms the relative configuration of this compound, revealing a trans-diaxial arrangement of hydroxyl groups at C-3 and C-4. This stereochemical assignment is critical for understanding its bioactivity against fungal pathogens like Postia placenta.
Data Tables Summarizing Key Preparation Parameters
Table 1. Optimization of Extraction and Purification Conditions for this compound
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Extraction solvent | CHCl-MeOH (1:1) | Maximizes solubility of mid-polar compounds |
| Silica gel eluent gradient | 16–18% EtOAc in iso-hexane | Selectively elutes this compound |
| Sephadex LH-20 mobile phase | CHCl-MeOH (1:1) | Removes polymeric contaminants |
| Preparative TLC conditions | iso-hexane/EtOAc (4:1) | Resolves this compound from gloveriflavans |
| Final HPLC purification | MeOH-HO (70:30) | Achieves >95% purity |
Table 2. Comparative Yields of this compound Across Isolation Steps
| Step | Mass Obtained (mg) | Purity (%) |
|---|---|---|
| Crude extract | 50,000 | 0.2 |
| Silica gel chromatography | 15 | 40 |
| Sephadex LH-20 filtration | 8 | 75 |
| Preparative TLC | 5 | 90 |
| Reversed-phase HPLC | 3.5 | 95 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
